Scaffold Superiority: Analgesic Potency Enhancement vs. Pethidine and Morphine
A comparative pharmacological study of 4-phenylpiperidine derivatives in rodent pain models directly demonstrates the potency advantage conferred by the 3-methyl substitution. While the classic analgesic pethidine (meperidine) lacks this substitution, a 3-methyl-4-phenylpiperidine-derived compound exhibited vastly superior analgesic activity. This provides a benchmark for the scaffold's potential [1].
| Evidence Dimension | Analgesic potency in the mouse pressure method |
|---|---|
| Target Compound Data | Compound II (1-[2-(methylphenylamino)ethyl]-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride) analgesic potency: 7 times that of morphine hydrochloride; 14 times that of pethidine hydrochloride [1]. |
| Comparator Or Baseline | Morphine hydrochloride (baseline); Pethidine hydrochloride (a 4-phenylpiperidine without the 3-methyl substituent) |
| Quantified Difference | +600% vs. morphine and +1300% vs. pethidine for the derivative scaffold. |
| Conditions | In vivo mouse pressure method |
Why This Matters
This demonstrates that the 3-methyl-4-phenylpiperidine core facilitates the design of analgesics with a >10-fold potency advantage over the classic 4-phenylpiperidine pethidine, guiding procurement for medicinal chemistry programs focused on potency optimization.
- [1] Sugimoto, H., Nakamura, T., Tsuchiya, Y., & et al. (1962). Pharmacological Assays of 4-Phenylpiperidine Derivatives. Yakugaku Zasshi, 82(8), 1145-1147. View Source
